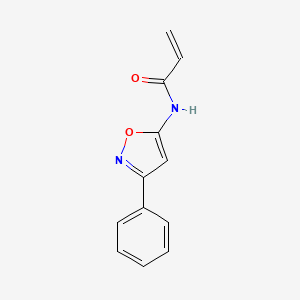

N-(3-苯基-1,2-恶唑-5-基)丙-2-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of oxazol-5-one derivatives, which have multi-functional properties, is typically achieved through a classical process known as Erlenmeyer-Plöchl Azlactone Synthesis . This method has been used to synthesize various oxazol-5-one derivatives .

Molecular Structure Analysis

The molecular structure of oxazol-5-one derivatives is characterized by a 5-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The packing of these molecules is consolidated by C—H O, C—H, and very weak aromatic – stacking interactions .

Chemical Reactions Analysis

Oxazole derivatives are known for their wide range of biological activities, which has led researchers to synthesize various oxazole derivatives and screen them for their various biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazol-5-one derivatives can vary depending on the specific derivative and its functional groups . For instance, absorption and emission characteristics were determined in solvents that have different polarities . Difference in maximum absorption and emission wavelengths of the molecules related to solvent polarities were observed at around 6–7 nm and 35–36 nm respectively .

科学研究应用

合成和化学转化

恶唑的合成

恶唑,包括衍生自烯酰胺的恶唑,已通过各种方法合成,例如苯基碘二乙酸盐 (PIDA) 介导的分子内氧化环化和铜催化的分子内环化。这些过程突出了广泛的底物范围、无重金属特性和形成碳氧键的效率,促进了恶唑在化学合成中的多功能应用(Zheng 等人,2012); (Kumar 等人,2012)。

化学选择性硫化环化

已经报道了通过功能化烯酰胺一步化学选择性硫化环化合成噻唑,表明了一种合成杂环化合物的途径,该化合物在开发新材料和生物活性分子中具有潜在应用(Kumar 等人,2013)。

脱氮重排

通过铑(II)催化的脱氮重排合成烯胺酮突出了官能团转化和杂环形成的能力,进一步扩展了烯酰胺在复杂分子合成中的用途(Miura 等人,2012)。

材料科学和手性识别

光学活性聚丙烯酰胺

对映纯丙烯酰胺衍生物的合成和自由基聚合以产生光学活性聚合物的研究已经对其手性光学性质和手性识别能力进行了研究,表明在材料科学和对映选择性工艺中的应用(Lu 等人,2010)。

抗菌活性

席夫碱化合物

席夫碱苯甲酰胺的合成及其抗菌活性评估证明了这些化合物在医学和药物研究中的潜在用途,旨在开发新的抗菌剂(Karanth 等人,2018)。

分子相互作用和物理性质

分子相互作用

对 N-苯基-3-(吡啶-4-基)丙-2-烯酰胺在乙醇中的分子相互作用的研究提供了对溶质-溶剂和溶剂-溶剂相互作用的见解,这对于理解这些化合物的物理性质和潜在应用至关重要(Tekade 等人,2015)。

作用机制

While the specific mechanism of action for “N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide” is not explicitly mentioned in the search results, it’s worth noting that oxazole derivatives have been found to exhibit a wide range of biological activities . For instance, some oxazole derivatives have been found to exhibit strong cytotoxic activity on certain cancerous cell lines .

未来方向

The future directions for research on “N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, oxazole derivatives have been found to exhibit a wide range of biological activities, suggesting potential for therapeutic applications .

属性

IUPAC Name |

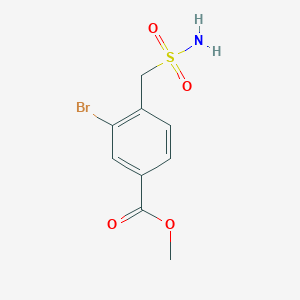

N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-2-11(15)13-12-8-10(14-16-12)9-6-4-3-5-7-9/h2-8H,1H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHGOYHGLFJZOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=NO1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine](/img/structure/B2905070.png)

![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2905073.png)

![3-(7-chloro-5-oxo-1-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2905076.png)

![1-(3-Chloro-4-fluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2905079.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2905082.png)

![2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2905083.png)

![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2905088.png)

![3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2905092.png)